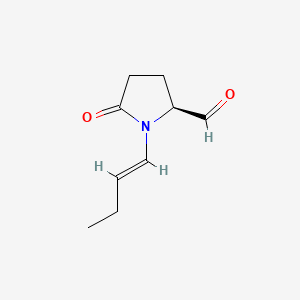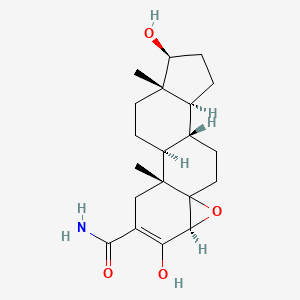
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, also known as BOCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOCP is a pyrrolidine-based aldehyde that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not well understood. However, it has been suggested that this compound may act as an aldehyde trap, reacting with aldehyde-containing molecules to form stable adducts. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain viruses, including herpes simplex virus type 1 and human cytomegalovirus. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and efficient methods. In addition, this compound can be used as a building block for the synthesis of various compounds, making it a versatile tool in organic synthesis. However, one of the limitations of using this compound is its relatively low stability, which could limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. One direction is the development of new synthetic methods for this compound that are more efficient and selective. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in various fields. Furthermore, the exploration of the biological activities of this compound could lead to the development of new drugs and therapeutic agents. Finally, the use of this compound in the preparation of functional materials could lead to the development of new sensors and devices.
Synthesemethoden
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been synthesized using different methods, including the reaction of 2-pyrrolidone with butenal, followed by oxidation with pyridinium chlorochromate, and the reaction of 2-pyrrolidone with butenal in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The latter method has been reported to be more efficient and selective in producing this compound.
Wissenschaftliche Forschungsanwendungen
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. This compound has been used as a building block in the synthesis of various compounds, including pyrrolidine-based amino acids and peptides. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis. In medicinal chemistry, this compound has been investigated for its potential as an antiviral agent and as a scaffold for the development of new drugs. This compound has also been used in the preparation of functional materials, such as fluorescent sensors and molecular switches.
Eigenschaften
IUPAC Name |
(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-HFSLJOEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N1[C@@H](CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


